p135 protein, bovine herpesvirus 1

ICP0 complementation assay plaque formation efficiency alphaherpesvirus functional conservation

The p135 protein of bovine herpesvirus 1 (BoHV-1/BHV-1), also designated bICP0 or BICP0, is a 676-amino-acid immediate-early (IE) regulatory phosphoprotein that functions as a RING-type E3 ubiquitin ligase (EC 2.3.2.27). It is the founding member of the alphaherpesvirus ICP0 family and serves as the master transcriptional regulator of BHV-1 productive infection, transactivating all three kinetic classes of viral promoters while simultaneously suppressing host interferon (IFN)-dependent innate immune responses.

Molecular Formula C14H8N2O8
Molecular Weight 0
CAS No. 147096-59-1
Cat. No. B1174622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep135 protein, bovine herpesvirus 1
CAS147096-59-1
Synonymsp135 protein, bovine herpesvirus 1
Molecular FormulaC14H8N2O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BHV-1 p135 Protein (bICP0) for Virology and Veterinary Vaccine Research: Core Identity and Functional Classification


The p135 protein of bovine herpesvirus 1 (BoHV-1/BHV-1), also designated bICP0 or BICP0, is a 676-amino-acid immediate-early (IE) regulatory phosphoprotein that functions as a RING-type E3 ubiquitin ligase (EC 2.3.2.27) [1]. It is the founding member of the alphaherpesvirus ICP0 family and serves as the master transcriptional regulator of BHV-1 productive infection, transactivating all three kinetic classes of viral promoters while simultaneously suppressing host interferon (IFN)-dependent innate immune responses [2]. p135 is encoded by the IE transcription unit 1 (IEtu1) via two coterminal transcripts—IER2.9 and ER2.6—driven by distinct IE and early promoters, a regulatory architecture that ensures constitutive expression throughout the viral life cycle [3].

Why BHV-1 bICP0 (p135) Cannot Be Replaced by HSV-1 ICP0 or Other Alphaherpesvirus ICP0 Homologs in Bovine-Specific Research and Assay Development


Although all alphaherpesvirus ICP0-family proteins share a conserved C3HC4 RING finger domain with in vitro E3 ubiquitin ligase activity, their functional profiles diverge substantially in quantitative complementation, substrate selectivity, and host-species adaptation [1]. BHV-1 bICP0 (p135) occupies a distinct intermediate position: it complements ICP0-null HSV-1 plaque formation at approximately 50% efficiency (versus ~100% for EHV-1 EICP0 and ~30% for PRV PICP0), degrades Sp100 at least as robustly as HSV-1 ICP0 while showing only marginal activity against PML, and uniquely targets IRF3 but not IRF7 for proteasome-dependent degradation—a selectivity profile not replicated by HSV-1 ICP0 [2][3]. Furthermore, bICP0-null BHV-1 exhibits at least 100-fold lower viral titers in bovine cells, confirming that endogenous host-cell cofactors and promoter contexts demand the authentic bICP0 protein for meaningful functional studies [4]. Substituting p135 with heterologous ICP0 homologs therefore risks both false-negative and false-positive results in bovine-specific transcriptional regulation, innate immune evasion, and viral fitness assays.

Head-to-Head Functional Comparison Data for BHV-1 p135 (bICP0) Versus Closest ICP0-Family Analogs


Complementation of ICP0-Null HSV-1 Plaque Formation: BHV-1 bICP0 (~50% Efficiency) Versus EHV-1 EICP0 (~100%), PRV PICP0 (~30%), and VZV VICP0 (~5-fold)

In a systematic complementation study using inducible cell lines expressing equivalent levels of each ICP0-family protein, BHV-1 bICP0 restored plaque formation of ICP0-null mutant HSV-1 to approximately 50% of the efficiency achieved by HSV-1 ICP0 itself (which produced an average 350-fold increase in plaque numbers over control) [1]. This places bICP0 in a clearly intermediate functional tier: below EHV-1 EICP0 (~100% efficiency) but substantially above PRV PICP0 (~30%) and VZV VICP0 (only ~5-fold increase, likely limited by protein instability) [1]. These data establish bICP0 as a partially conserved functional homolog—neither fully interchangeable with HSV-1 ICP0 nor functionally equivalent to the weaker PRV and VZV orthologs.

ICP0 complementation assay plaque formation efficiency alphaherpesvirus functional conservation

Derepression of Quiescent HSV-1 Genomes: BHV-1 bICP0 Achieves ≥70% Reactivation Efficiency Relative to HSV-1 ICP0

In a parallel derepression assay using a quiescently infected cell model (in1374 virus with ICP0 deletion, temperature-sensitive ICP4, and VP16 transactivation mutation), BHV-1 bICP0 induced renewed β-galactosidase marker gene expression at ≥70% of the frequency achieved by HSV-1 ICP0 [1]. EHV-1 EICP0 and PRV PICP0 also exceeded 70% reactivation, whereas VZV VICP0 was barely above background [1]. This demonstrates that bICP0, despite its only ~50% plaque complementation efficiency, is highly competent at overcoming chromatinized viral genome silencing—a function mechanistically separable from plaque formation.

viral genome derepression quiescent infection reactivation ICP0 transactivation function

Selective IRF3 Degradation: BHV-1 bICP0 Targets IRF3 but Not IRF7, in Contrast to HSV-1 ICP0

In transient co-transfection assays, BHV-1 bICP0 reduces IRF3 protein levels while sparing IRF7, a selectivity pattern opposite to that of HSV-1 ICP0 [1]. bICP0 suppressed human IFN-β promoter activity four- to fivefold in reporter assays, and this suppression required both the N-terminal C3HC4 zinc RING finger and C-terminal sequences [1]. Proteasome inhibitor lactacystin blocked bICP0-induced IRF3 degradation, confirming proteasome-dependent targeting [1]. During productive BHV-1 infection of bovine cells, IRF3 becomes undetectable in nuclei at late stages, whereas IRF7 remains readily detectable—recapitulating the selectivity observed in transfection [1].

interferon antagonism IRF3 degradation innate immune evasion ICP0 substrate specificity

Differential PML/Sp100 Nuclear Body Targeting: BHV-1 bICP0 Is at Least as Active as HSV-1 ICP0 on Sp100 but Has Only Marginal Effect on PML

Western blot analysis of inducible cell lines revealed that HSV-1 ICP0 induces complete disappearance of all PML isoforms and SUMO-modified forms, whereas BHV-1 bICP0 shows at best a marginal effect on SUMO-modified PML and no detectable reduction of other PML isoforms [1]. Conversely, for Sp100, bICP0 was at least as active as ICP0 in inducing loss of SUMO-modified Sp100-A and higher-molecular-weight Sp100 isoforms [1]. EHV-1 EICP0 and PRV PICP0 showed intermediate Sp100 activity but, like bICP0, failed to fully recapitulate ICP0's broad PML degradation profile [1]. This divergent targeting of ND10 components represents a clear biochemical fingerprint distinguishing bICP0 from other ICP0-family members.

ND10 disruption PML degradation Sp100 degradation nuclear body antagonism

Essentiality for BHV-1 Productive Infection: bICP0-Null Mutant Exhibits ≥100-Fold Lower Viral Titers in Bovine Cells

A bICP0 null mutant BHV-1, generated by a point mutation in the initiating ATG codon combined with a downstream mutation and deletion of flanking sequences, produced at least 100-fold lower virus titers compared to wild-type BHV-1 in productively infected bovine cells [1]. The bICP0-rescued virus fully restored wild-type plaque morphology and viral titers, confirming that the defect was attributable specifically to bICP0 loss [1]. Notably, the bICP0 null mutant did not produce visible plaques in permissive cells and established a persistent-like infection upon subculture, with viral DNA detectable after more than 35 passages [1]. In vivo, a recombinant virus harboring a single cysteine mutation in the bICP0 C3HC4 RING finger fails to reactivate from latency in cattle [2].

viral fitness bICP0 knockout virus production bovine herpesvirus replication

Dual IE/E Promoter Architecture: BHV-1 p135 Maintains Constitutive Expression While the IE4.2 Promoter Encoding p180 (ICP4 Homolog) Is Transcriptionally Silenced

BHV-1 p135 is unique among ICP0-family proteins in being transcribed from two distinct promoters: an immediate-early promoter driving the spliced IER2.9 transcript and an alternative early promoter driving the unspliced ER2.6 transcript, both encoding the identical 676-amino-acid open reading frame [1]. Critically, while the IER4.2/2.9 promoter that controls the divergently transcribed p180 (ICP4 homolog) is shut off at the end of the IE period, the ER2.6 early promoter remains active, ensuring continued p135 synthesis throughout the replication cycle [1]. This dual-promoter strategy circumvents the negative feedback that silences p180 expression and has no documented equivalent in HSV-1 (where ICP0 is expressed from a single IE promoter) or other characterized alphaherpesviruses.

immediate-early gene regulation alternative promoter usage BHV-1 transcriptional program

Optimal Use Cases for BHV-1 p135 (bICP0) Protein in Research and Industrial Settings Based on Quantified Differential Performance


Bovine-Specific Innate Immune Evasion Screening: IRF3-Selective Degradation Assays

The unique ability of bICP0 to degrade IRF3 while sparing IRF7 (documented in Section 3, Evidence Item 3) makes p135 the only ICP0-family protein suitable for dissecting the IRF3 branch of the bovine IFN-β induction cascade. Researchers screening small-molecule inhibitors of bICP0-mediated IRF3 degradation should use authentic BHV-1 p135 rather than HSV-1 ICP0, as the latter exhibits a broader and mechanistically distinct substrate profile [1]. This is critical for bovine vaccine adjuvant development and for understanding BHV-1-induced immunosuppression that predisposes cattle to fatal secondary bacterial pneumonia (bovine respiratory disease complex).

BHV-1 Attenuated Vaccine Design: bICP0 RING Finger Mutagenesis and Conditional Complementation Systems

The ≥100-fold titer reduction of bICP0-null BHV-1 (Section 3, Evidence Item 5) and the failure of RING finger cysteine mutants to reactivate from latency in cattle establish bICP0 as a validated attenuation target [1][2]. Industrial users developing modified-live BHV-1 vaccines should prioritize p135-based complementing cell lines expressing bICP0 from its native dual IE/E promoter architecture (Section 3, Evidence Item 6) to ensure proper temporal regulation during vaccine strain propagation. Single-promoter ICP0 expression systems will not recapitulate the sustained bICP0 levels needed for efficient virus production.

ND10/PML Nuclear Body Dissection: Uncoupled Sp100 Versus PML Degradation Studies

BHV-1 bICP0 is the only characterized ICP0-family member that degrades Sp100 at least as efficiently as HSV-1 ICP0 while leaving PML largely intact (Section 3, Evidence Item 4) [1]. This uncoupling phenotype makes p135 an indispensable tool for cell biologists studying the individual contributions of PML and Sp100 to ND10-mediated intrinsic antiviral restriction. Experiments requiring selective Sp100 depletion without concomitant PML loss cannot be performed with HSV-1 ICP0, EHV-1 EICP0, or PRV PICP0, all of which affect both ND10 components to varying degrees.

Alphaherpesvirus ICP0-Family Comparative Functional Genomics: Tiered Activity Reference Panel

The Everett et al. (2010) systematic comparison positions BHV-1 bICP0 as the mid-tier functional reference (~50% plaque complementation, ≥70% derepression) between the highly active EHV-1 EICP0 and the weakly active PRV PICP0 and VZV VICP0 [1]. Laboratories conducting comparative alphaherpesvirus ICP0 structure-function studies should include p135 as an essential intermediate-activity calibrator. Procuring p135 alongside EICP0 (high activity), PICP0 (low activity), and VICP0 (minimal activity) enables construction of a quantitative activity gradient for mapping sequence determinants of ICP0 biological function.

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